

# Application Note: Spectrophotometric Analysis of Tannic Acid in Triphala Churna

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Triphal**a churna is a traditional Ayurvedic polyherbal formulation composed of the dried fruits of three medicinal plants: Amalaki (Emblica officinalis), Bibhitaki (Terminalia bellerica), and Haritaki (Terminalia chebula).[1] It is widely used for its therapeutic properties, including as a blood cleanser, gentle laxative, and for regulating digestion.[1] The bioactivity of **Triphal**a churna is largely attributed to its rich content of polyphenolic compounds, particularly tannins. Tannic acid, a hydrolyzable tannin, is a key phytochemical marker used for the standardization and quality control of this formulation.[1][2]

This application note details a simple, precise, and accurate UV-Vis spectrophotometric method for the quantitative determination of tannic acid in **Triphal**a churna. The method is suitable for routine quality control to ensure the consistency and potency of the herbal product.[1]

### **Principle of the Method**

The quantification of tannic acid is based on its characteristic absorbance of ultraviolet (UV) light. Tannic acid exhibits a maximum absorbance ( $\lambda$ max) at a specific wavelength, which allows for its selective measurement.[3][4] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance of a **Triphal**a churna extract at the  $\lambda$ max of tannic acid (approximately 276 nm) and comparing it to a calibration curve prepared with standard tannic acid solutions, the



concentration of tannic acid in the sample can be accurately determined.[1][4][5] The method is validated for its precision and accuracy, making it a reliable approach for standardization.[1]

# **Experimental Protocols Apparatus and Reagents**

- Apparatus:
  - Double beam UV-Visible Spectrophotometer with 1 cm quartz cuvettes
  - Volumetric flasks (10 mL, 100 mL)
  - Pipettes
  - Shaker
  - Sintered glass funnel (G-2)
  - Vacuum filtration assembly
  - Centrifuge
  - Analytical balance
- · Reagents:
  - Tannic Acid (Reference Standard)
  - Denatured spirit
  - Ethyl acetate
  - Hydrochloric acid (HCl), 0.1 N
  - Triphala Churna (powdered sample)

### Protocol 1: Preparation of Standard Tannic Acid Solutions



- Preparation of Stock Standard Solution: Accurately weigh 100 mg of standard tannic acid and dissolve it in 0.1 N hydrochloric acid in a 100 mL volumetric flask. Make up the volume with 0.1 N HCl to obtain a concentration of 1000 μg/mL.
- Preparation of Working Standard Solution: From the stock solution, pipette 2 mL into a 100 mL volumetric flask and dilute with 0.1 N HCl to obtain a working standard solution of 20 μg/mL.[1]
- Preparation of Calibration Standards: Prepare a series of dilutions from the working standard solution in 10 mL volumetric flasks to obtain concentrations in the range of 2-20 μg/mL.[4][5] Use 0.1 N HCl as the diluent.

## Protocol 2: Preparation of Triphala Churna Sample Extract[1]

- Accurately weigh 1 g of powdered Triphala churna.
- Transfer the powder to a flask and add 6 volumes of denatured spirit.
- Place the flask on a shaker for 2 hours for extraction.
- Filter the extract.
- Extract the filtrate three times with equal volumes of ethyl acetate.
- Combine the ethyl acetate extracts and concentrate them until a semi-solid mass is obtained.
- Dissolve the residue in 75 mL of 0.1 N hydrochloric acid.
- Filter the solution through a sintered glass funnel (G-2) using a vacuum filtration assembly.
- Centrifuge the filtrate at 2000 rpm for 20 minutes.
- Collect the supernatant in a 100 mL volumetric flask and make up the final volume with 0.1 N HCl.



## Protocol 3: Spectrophotometric Measurement and Quantification

- Set the UV-Visible spectrophotometer to scan the wavelength range. Determine the absorption maxima (λmax) for the standard tannic acid solution. The reported λmax is 276 nm.[1][3]
- Measure the absorbance of each calibration standard at 276 nm, using 0.1 N HCl as a blank.
- Plot a calibration curve of absorbance versus concentration (μg/mL). The curve should be linear in the concentration range of 2-20 μg/mL.[4][5]
- Measure the absorbance of the prepared **Triphal**a churna sample extract at 276 nm.
- Calculate the concentration of tannic acid in the sample extract using the linear regression equation from the calibration curve.
- Calculate the percentage of tannic acid (% w/w) in the original **Triphal**a churna powder.

#### **Data Presentation**

The following tables summarize quantitative data from spectrophotometric analyses of **Triphal**a churna and its components.

Table 1: Tannic Acid Content in Individual Raw Materials of Triphala Churna

Raw Material	Botanical Name	Tannic Acid Content (% w/w ± SD)
Amalaki (Amla)	Emblica officinalis	6.10% ± 0.27[1][4]
Bibhitaki (Bahera)	Terminalia bellerica	8.7% ± 0.31[1][4]
Haritaki (Harda)	Terminalia chebula	14.05% ± 0.29[1][4]

Data sourced from a study by Agrawal et al.[1][4]

Table 2: Tannic Acid Content in Different Laboratory Batches of **Triphal**a Churna



Triphala Batch	Tannic Acid Content (% w/w ± SD)
TP-I	9.02% ± 0.39[1]
TP-II	9.83% ± 0.42[1]
TP-III	9.24% ± 0.43[1]
Mean Value	9.36% ± 0.41[1]

Data represents three identical laboratory-prepared batches.[1]

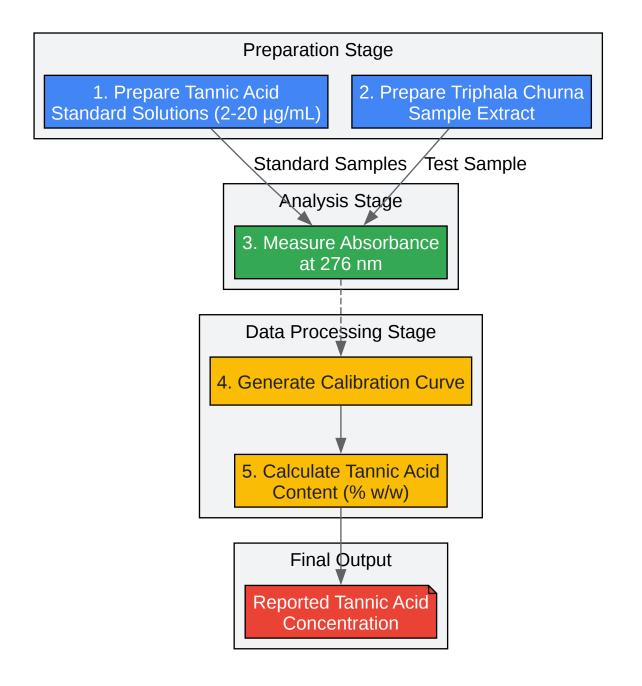
Table 3: Method Validation Parameters

Parameter	Result
Wavelength (λmax)	276 nm[1][3]
Linearity Range	2-20 μg/mL[3][4][5]
Correlation Coefficient (r²)	> 0.999[4]
Mean Recovery	99.30% ± 0.25[1]
Precision (%RSD)	< 2%[1]

### **Visualization**

The following diagram illustrates the experimental workflow for the spectrophotometric determination of tannic acid.





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Caption: Experimental workflow for tannic acid analysis.

### Conclusion

The described UV spectrophotometric method provides a straightforward and reliable means for quantifying tannic acid in **Triphal**a churna.[1] Its simplicity, precision, and accuracy make it an excellent choice for routine quality control in industrial and research settings.[1] Adopting



this method can help ensure the chemical consistency and therapeutic quality of **Triphal**a churna formulations, aligning with the World Health Organization's emphasis on applying modern techniques to standardize medicinal plant products.

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